[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino-acetylamino group, and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the amino-acetylamino group:
Formation of the tert-butyl ester: This is typically achieved through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the acylamino moiety can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Inhibiting specific biochemical pathways: Leading to therapeutic effects.
Interacting with cellular components: Affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
[4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, potentially affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGOYXVYDMXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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